3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid
Overview
Description
3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups . It has a molecular formula of C11H13NO6 .
Molecular Structure Analysis
The molecular structure of 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid consists of a phenyl ring with methoxy groups at positions 2 and 3, a nitro group at position 5, and a propanoic acid group .Scientific Research Applications
Hematology: Induction of γ Globin Gene Expression
This compound has been utilized in hematology research, particularly in screening assays to identify molecules that can induce the expression of the γ globin gene . This is significant for the treatment of hemoglobinopathies like sickle cell disease and β-thalassemia, where increased γ globin can alleviate symptoms.
Pharmaceutical Intermediates: Active Ingredient Synthesis
In the pharmaceutical industry, 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) . Its role is crucial in the development of new medications, especially where specific structural motifs are required for drug efficacy.
Analytical Chemistry: Reference Standards for Testing
The compound is used to create high-quality reference standards in pharmaceutical testing . These standards are essential for ensuring the accuracy and reliability of analytical methods like HPLC, LC-MS, and UPLC, which are used to quantify pharmaceutical compounds.
Organic Synthesis: Building Block for Complex Molecules
3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid: is a valuable building block in organic synthesis . Its structure allows for the creation of complex molecules, which can be used in various chemical reactions and synthesis pathways.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid may also interact with various biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid . .
properties
IUPAC Name |
3-(2,3-dimethoxy-5-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-17-9-6-8(12(15)16)5-7(11(9)18-2)3-4-10(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEKYUKXPIMEOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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